molecular formula C13H23F3N2O2 B14885815 Tert-butyl (2-((2,2,2-trifluoroethyl)amino)cyclohexyl)carbamate

Tert-butyl (2-((2,2,2-trifluoroethyl)amino)cyclohexyl)carbamate

Cat. No.: B14885815
M. Wt: 296.33 g/mol
InChI Key: SZIKEDSPWVOQIW-UHFFFAOYSA-N
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Description

Tert-butyl (2-((2,2,2-trifluoroethyl)amino)cyclohexyl)carbamate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity. The compound is characterized by the presence of a tert-butyl group, a trifluoroethyl group, and a cyclohexyl ring, making it a versatile molecule in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-((2,2,2-trifluoroethyl)amino)cyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-(2,2,2-trifluoroethyl)amino cyclohexane under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-((2,2,2-trifluoroethyl)amino)cyclohexyl)carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Bases: Sodium hydride, potassium carbonate

    Solvents: Dichloromethane, ethanol, tetrahydrofuran

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized carbamate derivatives, while reduction reactions can produce amine derivatives .

Scientific Research Applications

Tert-butyl (2-((2,2,2-trifluoroethyl)amino)cyclohexyl)carbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (2-((2,2,2-trifluoroethyl)amino)cyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The trifluoroethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, leading to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (2-((2,2,2-trifluoroethyl)amino)cyclohexyl)carbamate is unique due to its combination of a trifluoroethyl group and a cyclohexyl ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H23F3N2O2

Molecular Weight

296.33 g/mol

IUPAC Name

tert-butyl N-[2-(2,2,2-trifluoroethylamino)cyclohexyl]carbamate

InChI

InChI=1S/C13H23F3N2O2/c1-12(2,3)20-11(19)18-10-7-5-4-6-9(10)17-8-13(14,15)16/h9-10,17H,4-8H2,1-3H3,(H,18,19)

InChI Key

SZIKEDSPWVOQIW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1NCC(F)(F)F

Origin of Product

United States

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